molecular formula C23H20N4O4S B12165919 methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12165919
M. Wt: 448.5 g/mol
InChI Key: GVXAWVLPOHJKQT-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 396.46 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole and pyrazole moieties are known for their ability to interact with enzymes and receptors, leading to several pharmacological effects.

Target Enzymes and Receptors

  • Aromatase Inhibition: The compound may inhibit aromatase, an enzyme crucial for estrogen biosynthesis. This inhibition can influence hormonal pathways, potentially benefiting conditions like hormone-sensitive cancers.
  • Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, reducing cytokine production.

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy: A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for anticancer activity. The results indicated that this compound displayed notable cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent .
  • Antimicrobial Studies: Research conducted by the West African Journal of Medicine highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
  • Pharmacokinetic Analysis: A pharmacokinetic study indicated favorable absorption and distribution characteristics for this compound, suggesting potential for therapeutic use .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-27-17(13-16(26-27)14-9-5-4-6-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-11-7-8-12-18(15)30-2/h4-13H,1-3H3,(H,24,25,28)

InChI Key

GVXAWVLPOHJKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

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